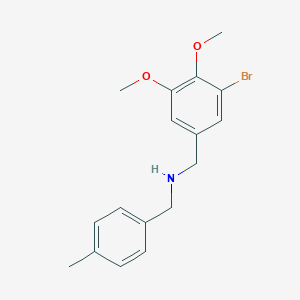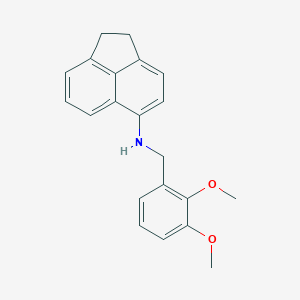![molecular formula C21H21NO2 B499621 N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine CAS No. 881446-19-1](/img/structure/B499621.png)
N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl group. This group is often synthesized through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
The next step involves the formation of the 1,2-dihydroacenaphthylen-5-amine backbone. This can be achieved through a series of reactions, including cyclization and amination processes. The final step is the coupling of the 3,4-dimethoxybenzyl group with the 1,2-dihydroacenaphthylen-5-amine backbone under conditions that promote nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine
- N-(3,4-dimethoxybenzyl)-1,2-dihydroacenaphthylen-6-amine
- N-(3,4-dimethoxybenzyl)-1,2-dihydroacenaphthylen-7-amine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
881446-19-1 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C21H21NO2/c1-23-19-11-6-14(12-20(19)24-2)13-22-18-10-9-16-8-7-15-4-3-5-17(18)21(15)16/h3-6,9-12,22H,7-8,13H2,1-2H3 |
Clé InChI |
DIVKOHIYFDAXSJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B499540.png)
![1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B499542.png)
![{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE](/img/structure/B499544.png)
![3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B499545.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine](/img/structure/B499547.png)
![1-{[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499548.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N'-methylpropane-1,3-diamine](/img/structure/B499551.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine](/img/structure/B499552.png)
![5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B499553.png)
![METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B499556.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B499559.png)
![2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B499561.png)
